Ac2-12

Description

Properties

IUPAC Name |

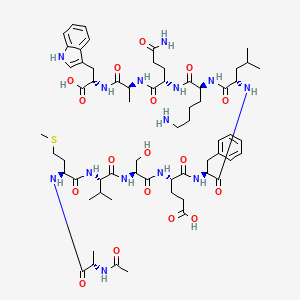

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H94N14O17S/c1-33(2)28-46(59(89)70-42(20-14-15-26-64)56(86)71-43(21-23-50(65)80)55(85)68-36(6)54(84)75-48(63(93)94)30-39-31-66-41-19-13-12-18-40(39)41)73-60(90)47(29-38-16-10-9-11-17-38)74-57(87)44(22-24-51(81)82)72-61(91)49(32-78)76-62(92)52(34(3)4)77-58(88)45(25-27-95-8)69-53(83)35(5)67-37(7)79/h9-13,16-19,31,33-36,42-49,52,66,78H,14-15,20-30,32,64H2,1-8H3,(H2,65,80)(H,67,79)(H,68,85)(H,69,83)(H,70,89)(H,71,86)(H,72,91)(H,73,90)(H,74,87)(H,75,84)(H,76,92)(H,77,88)(H,81,82)(H,93,94)/t35-,36-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDAISORCUBKHK-RCVXMRHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H94N14O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ac2-12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-12 is a synthetic peptide fragment derived from the N-terminus of the endogenous anti-inflammatory protein Annexin A1 (AnxA1). As a biomimetic of AnxA1, this compound recapitulates many of its parent protein's anti-inflammatory and pro-resolving functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling pathways, and its effects on key inflammatory processes. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutics for inflammatory diseases.

Core Mechanism of Action: FPR2/ALX Agonism

The primary mechanism of action of this compound is its function as an agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). FPR2/ALX is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, most notably neutrophils, monocytes, and macrophages.

Upon binding to FPR2/ALX, this compound initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and promote the resolution of inflammation. This is in contrast to the pro-inflammatory signals often triggered by other ligands of the formyl peptide receptor family.

Signaling Pathways

The binding of this compound to FPR2/ALX activates several downstream signaling pathways that mediate its anti-inflammatory effects. While the precise signaling network is complex and can be cell-type specific, key pathways include:

-

Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound influences the phosphorylation status of MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. The modulation of these pathways contributes to the regulation of cellular responses to inflammatory stimuli.

-

Activation of Pro-resolving Pathways: Through FPR2/ALX, this compound promotes cellular processes that are critical for the resolution of inflammation. This includes the inhibition of neutrophil infiltration and the promotion of their apoptosis and subsequent efferocytosis (clearance by macrophages).

The following diagram illustrates the central signaling pathway of this compound.

Caption: this compound binds to the FPR2/ALX receptor, initiating downstream signaling.

Quantitative Data on the Effects of this compound and its Analogue Ac2-26

The following tables summarize the available quantitative data on the effects of this compound and the closely related and more extensively studied peptide, Ac2-26. It is important to note that while this compound is a fragment of Ac2-26 and shares its core mechanism, the specific potencies may differ.

Table 1: In Vitro Effects of this compound and Ac2-26 on Inflammatory Responses

| Parameter | Peptide | Cell Type | Assay | Concentration | Effect | Citation |

| Inhibition of Histamine-Stimulated [Ca2+]i | This compound | Rat Conjunctival Goblet Cells | Intracellular Calcium Measurement | 10⁻⁹ M | Inhibition of calcium increase | [1] |

| Chemokinesis | Ac2-26 | Human Peripheral Blood Neutrophils | Chemotaxis Assay | 1-30 µM | Promoted chemokinesis | [2] |

| Inhibition of TNF-α Induced Effects | Ac2-26 | Human Endothelial Cells | Superoxide Release, ROS Production, Adhesion Molecule Expression | 0.5-1.5 µM | Reduced TNF-α induced effects | [3] |

| Inhibition of Cytokine Production | Ac2-26 | Human Keratinocytes (HaCaT) | ELISA | 5-50 ng/mL | Dose-dependent inhibition of MDC and IL-8 | [4] |

Table 2: In Vivo Effects of Ac2-26 on Inflammatory Responses

| Animal Model | Peptide | Dosage | Effect | Citation |

| Murine Model of Allergic Asthma | Ac2-26 | Intranasal administration | Decreased eosinophil infiltration, peribronchiolar fibrosis, and mucus exacerbation. Inhibited airway hyperreactivity and mediator production. | [5] |

| Murine Model of Sepsis-Induced Acute Kidney Injury | Ac2-26 | - | Reduced levels of TNF-α, IL-1β, and IL-6 in kidney tissue. | [6] |

| Murine Model of Hepatic Ischemia-Reperfusion Injury | Ac2-26 | 250 µg/kg (i.p.) | Inhibited neutrophil infiltration and reduced MPO activity. | [7][8] |

| Murine Model of Diabetic Wound Healing | Ac2-26 | Local application | Facilitated wound closure, reduced neutrophil number, and inhibited TNF-α and IL-6 expression. | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound and related peptides.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the ability of this compound to modulate the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Chemotaxis Chamber Setup: Utilize a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 3-µm pore size).

-

Loading of Chemoattractant: Add a known chemoattractant (e.g., fMLP at 1 nM) to the lower wells of the chamber.

-

Cell Preparation and Treatment: Resuspend isolated neutrophils in assay medium (e.g., RPMI-1640 with 0.1% BSA) at a concentration of 4 × 10⁶ cells/mL. Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Cell Loading: Add 25 µL of the neutrophil suspension to the top of the membrane in the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to allow for cell migration.

-

Quantification of Migration: After incubation, remove non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by using a fluorescent dye.

Leukocyte-Endothelial Adhesion Assay

This assay measures the effect of this compound on the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory cascade.

Methodology:

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.

-

Endothelial Cell Activation: Treat the HUVEC monolayer with an inflammatory stimulus (e.g., TNF-α) to induce the expression of adhesion molecules. Co-treat with varying concentrations of this compound or vehicle control.

-

Leukocyte Preparation and Labeling: Isolate human neutrophils and label them with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture: Add the fluorescently labeled neutrophils to the activated HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent neutrophils.

-

Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.

Quantification of Cytokine Production by ELISA

This protocol is used to determine the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from immune cells.

Methodology:

-

Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) in a multi-well plate. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound or vehicle control.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric or chemiluminescent signal upon reaction with the enzyme.

-

-

Data Analysis: Measure the signal using a plate reader and calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

The following diagram outlines a general experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: A typical workflow for studying this compound's anti-inflammatory properties.

Conclusion

This compound is a promising anti-inflammatory and pro-resolving peptide that exerts its effects primarily through the activation of the FPR2/ALX receptor. Its ability to inhibit key pro-inflammatory pathways, reduce leukocyte infiltration, and decrease the production of inflammatory mediators makes it a compelling candidate for further investigation as a therapeutic agent for a range of inflammatory conditions. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound. Further research is warranted to fully elucidate the dose-response relationships and the intricacies of its signaling pathways in various disease contexts.

References

- 1. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin peptide Ac2-26 suppresses TNFα-induced inflammatory responses via inhibition of Rac1-dependent NADPH oxidase in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Function of Annexin A1 Protein Mimetic Peptide Ac2-26 in Human Skin Keratinocytes HaCaT and Fibroblast Detroit 551 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin-A1-Derived Peptide Ac2-26 Suppresses Allergic Airway Inflammation and Remodelling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annexin A1 (Ac2-26)-dependent Fpr2 receptor alleviates sepsis-induced acute kidney injury by inhibiting inflammation and apoptosis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Ac2-26 attenuates hepatic ischemia-reperfusion injury in mice via regulating IL-22/IL-22R1/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin A1-derived peptide Ac2-26 facilitates wound healing in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac2-12 Peptide in Inflammation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The annexin (B1180172) A1 (AnxA1) N-terminal derived peptide, Ac2-12, represents a significant area of interest in the development of novel anti-inflammatory and pro-resolving therapeutics. As a biomimetic of the endogenous glucocorticoid-regulated protein AnxA1, this compound engages specific cellular machinery to actively suppress and resolve inflammation.[1][2][3] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound, focusing on its interaction with the formyl peptide receptor 2 (FPR2/ALX) and subsequent downstream signaling cascades. We present collated quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for professionals in the field.

Introduction: Annexin A1 and its Mimetic Peptides

Annexin A1 (AnxA1), also known as lipocortin-1, is a 37-kDa protein that plays a pivotal role in mediating the anti-inflammatory effects of glucocorticoids.[1][3] A key mechanism of AnxA1 is the inhibition of cytosolic phospholipase A2 (cPLA2), which in turn blocks the release of arachidonic acid and prevents the synthesis of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[1][4]

The anti-inflammatory and pro-resolving functions of AnxA1 are largely attributed to its N-terminal domain. Several peptides derived from this region, including Ac2-26 and the shorter this compound, have been shown to mimic the biological activities of the full-length protein.[1][2] These peptides offer therapeutic advantages over the parent protein, such as improved stability and lower immunogenicity.[5] this compound, specifically, has been identified as a potent modulator of leukocyte function, capable of inhibiting neutrophil extravasation and reducing polymorphonuclear leukocyte (PMN) influx at sites of inflammation.[6]

Core Mechanism of Action: The FPR2/ALX Receptor

The primary mechanism through which this compound exerts its anti-inflammatory effects is by acting as an agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][7] FPR2/ALX is a G-protein coupled receptor (GPCR) expressed on various immune and non-immune cells, including neutrophils, monocytes, macrophages, and epithelial cells.[7][8]

FPR2/ALX is considered a "promiscuous" receptor, as it binds a wide array of ligands that can initiate either pro- or anti-inflammatory responses.[9] Ligands such as lipoxin A4, resolvin D1, and AnxA1-derived peptides like this compound trigger pro-resolving signaling pathways.[7][8] Upon binding of this compound, FPR2/ALX initiates intracellular signaling cascades that actively turn off inflammatory processes and promote a return to tissue homeostasis. This is distinct from traditional anti-inflammatory agents that simply block pro-inflammatory signals.

Figure 1: this compound signaling pathway via the FPR2/ALX receptor.

Quantitative Data on Anti-Inflammatory Functions

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Assay/Model System | Target Measured | Concentration of this compound | Observed Effect | Reference(s) |

| Cultured Rat Conjunctival Goblet Cells | Histamine-stimulated [Ca2+]i increase | 1 nM (10-9 M) | Inhibition of intracellular calcium influx | [10][11] |

| Cultured Rat Conjunctival Goblet Cells | H1 Receptor Regulation | 1 nM (10-9 M) | Counter-regulation of the histamine (B1213489) H1 receptor via β-adrenergic receptor kinase (βARK) | [10][11] |

| LPS-Stimulated RAW 264.7 Macrophages | Pro-inflammatory M1 Markers (iNOS, Cox-2, TNF-α) | Not specified | Significant downregulation of mRNA expression | [12] |

| LPS-Stimulated RAW 264.7 Macrophages | Anti-inflammatory M2 Markers (Arg-1, IL-10) | Not specified | Marked upregulation of mRNA expression | [12] |

| LPS-Stimulated RAW 264.7 Macrophages | ROS and RNS Generation | Not specified | Effective reduction in reactive oxygen and nitrogen species | [12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Inflammatory Stimulus | This compound Treatment Regimen | Key Outcomes | Reference(s) |

| Mouse Air-Pouch | Zymosan | Not specified | Reduced polymorphonuclear (PMN) leukocyte recruitment | [2] |

| Rat Heart Ischemia-Reperfusion | Ischemia-Reperfusion | Not specified | Reduced infarct size (up to 35%) | [2] |

Note: Much of the in vivo research has focused on the related peptide Ac2-26, which shows similar, potent anti-inflammatory and pro-resolving effects across models of uveitis, peritonitis, and atherosclerosis.[5][13][14]

Detailed Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize the function of this compound.

In Vitro Intracellular Calcium ([Ca2+]i) Measurement

This protocol is used to determine if this compound can inhibit agonist-induced increases in intracellular calcium, a hallmark of cell activation.

-

Cell Culture : Plate target cells (e.g., rat conjunctival goblet cells) on collagen-coated coverslips and culture until confluent.[10]

-

Dye Loading : Incubate cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2-acetoxymethyl ester) in a balanced salt solution for a specified time (e.g., 60 minutes) at room temperature.

-

Peptide Pre-incubation : Place the coverslip in a perfusion chamber on an inverted microscope. Perfuse the cells with a buffer containing this compound at the desired concentration (e.g., 10-9 M) for a set period.[10][11]

-

Stimulation and Measurement : While continuously recording fluorescence, introduce an inflammatory agonist (e.g., histamine) into the perfusion chamber. Measure the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.

-

Data Analysis : Calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm for Fura-2) to determine the intracellular calcium concentration. Compare the agonist-induced calcium peak in this compound-treated cells to control cells.

In Vivo Leukocyte Migration Model (Zymosan-Induced Peritonitis)

This model assesses the ability of this compound to inhibit leukocyte recruitment to an inflammatory site.

Figure 2: General experimental workflow for an in vivo peritonitis model.

-

Animal Model : Use male C57BL/6 mice (6-8 weeks old).

-

Induction of Inflammation : Administer an intraperitoneal (i.p.) injection of an inflammatory agent like zymosan (e.g., 1 mg in sterile saline).[2]

-

Treatment : Co-inject or pre-inject this compound at the desired dose (e.g., 10-100 µg/kg) via the i.p. route. A vehicle control group (saline) must be included.

-

Sample Collection : At a predetermined time point (e.g., 4 hours post-injection), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of PBS containing EDTA.

-

Leukocyte Quantification : Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts and specifically quantify neutrophil infiltration.

-

Data Analysis : Compare the number of neutrophils in the peritoneal cavity of this compound-treated mice with the vehicle-treated control group. A significant reduction indicates anti-inflammatory activity.

Macrophage Polarization Assay

This in vitro assay determines if this compound can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory/pro-resolving (M2) phenotype.

-

Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

M1 Polarization : Stimulate the macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours to induce a classic M1 phenotype.

-

Treatment : Treat the polarized M1 macrophages with this compound at various concentrations for a specified duration (e.g., 12-24 hours).

-

Gene Expression Analysis (qRT-PCR) : Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α, IL-12) and M2 markers (e.g., Arg-1, IL-10, CD206).[12][15][16]

-

Protein Analysis (ELISA/Western Blot) : Analyze cell culture supernatants for secreted cytokines (TNF-α, IL-10) using ELISA. Analyze cell lysates for protein expression of iNOS and Arg-1 via Western blot.[12]

-

Data Analysis : A successful pro-resolving agent like this compound will cause a significant decrease in M1 markers and a concurrent increase in M2 markers.

Signaling Pathways and Logical Relationships

This compound is part of a hierarchical system of anti-inflammatory mediators originating from AnxA1. Its actions are primarily mediated through specific cell surface receptors, leading to defined intracellular responses.

Figure 3: Hierarchical relationship of this compound to Annexin A1.

Conclusion and Future Directions

The this compound peptide is a potent anti-inflammatory and pro-resolving agent that mimics the function of its parent protein, Annexin A1. Its specific agonistic activity at the FPR2/ALX receptor provides a targeted mechanism for inhibiting leukocyte trafficking, modulating cytokine profiles, and promoting the resolution of inflammation. The quantitative data from both in vitro and in vivo studies underscore its therapeutic potential.

For drug development professionals, this compound and other AnxA1-mimetic peptides represent a promising "pro-resolution" approach to treating inflammatory diseases. Unlike traditional antagonists that block inflammatory pathways, these peptides activate endogenous pathways that lead to the active termination of the inflammatory response. Future research should focus on optimizing peptide delivery systems (e.g., nanoparticle encapsulation) to improve bioavailability and exploring its efficacy in complex chronic inflammatory disease models.[5] Further elucidation of the downstream signaling pathways activated by this compound will be critical for developing next-generation, highly specific FPR2/ALX agonists.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploiting the Annexin A1 pathway for the development of novel anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin A1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, this compound, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 9. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, this compound, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ac2-26 | CAS:151988-33-9 | Annexin/lipocortin 1-mimetic; inhibits leukocyte extravasation | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Anti-inflammatory mechanisms of the annexin A1 protein and its mimetic peptide Ac2-26 in models of ocular inflammation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IL-12 Family Signaling Pathways: R&D Systems [rndsystems.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Interaction of Ac2-12 with Formyl Peptide Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal fragment of Annexin A1, Ac2-26, and its shorter, active derivative, Ac2-12, are key players in the resolution of inflammation. These peptides exert their effects primarily through interaction with formyl peptide receptors (FPRs), a family of G-protein coupled receptors (GPCRs) crucial for immune cell trafficking and function. This technical guide provides a comprehensive overview of the interaction between this compound and FPRs, with a focus on the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2). It delves into the quantitative aspects of this interaction, the detailed experimental protocols for its study, and the intricate signaling pathways that are triggered.

Quantitative Data: this compound and Ac2-26 Interaction with Formyl Peptide Receptors

| Peptide | Receptor(s) | Assay | Cell Type | Potency (EC50/IC50/Effective Concentration) | Reference(s) |

| This compound | FPRs | Inhibition of histamine-stimulated [Ca2+]i increase | Rat Conjunctival Goblet Cells | 10⁻⁹ M | [1] |

| Ac2-26 | FPR1 and FPR2/ALX | Chemotaxis | Human Neutrophils | Near maximal effect at 10 µM | [2] |

| Ac2-26 | FPR1 and FPR2/ALX | Receptor Internalization | HEK293 cells | Agonist at both receptors with a preference for FPR1 | [3] |

| Ac2-26 | FPR2/ALX | Inhibition of neutrophil infiltration | In vivo (mouse model) | - | [4] |

Note: The data for Ac2-26 is included to provide a comparative context for the activity of this compound, as both peptides share similar mechanisms of action.

Core Signaling Pathways

The binding of this compound to FPR2 initiates a cascade of intracellular signaling events that are predominantly mediated by inhibitory G-proteins (Gαi/o). This leads to the modulation of several key downstream pathways, ultimately resulting in the anti-inflammatory and pro-resolving effects of the peptide.

G-Protein Coupled Signaling Cascade

Upon agonist binding, FPR2 undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then activate distinct downstream effectors.

Downstream Effector Pathways

The dissociated G-protein subunits, Gαi/o and Gβγ, trigger multiple downstream signaling cascades, including the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.

Calcium Mobilization and MAP Kinase Activation

The generation of second messengers like IP3 leads to the release of intracellular calcium stores, a hallmark of FPR activation. Concurrently, the activation of PI3K and other upstream kinases triggers the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, and the Akt pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Workflow:

Detailed Methodology:

-

Cell Preparation: Isolate primary neutrophils or use a cell line expressing FPR2 (e.g., HEK293-FPR2).

-

Dye Loading: Incubate cells with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with the buffer to remove extracellular Fura-2 AM.

-

Baseline Measurement: Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm using a fluorescence plate reader or microscope.

-

Stimulation: Add this compound at various concentrations to the cells.

-

Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths for several minutes to capture the transient calcium flux.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. The change in this ratio over time reflects the change in intracellular calcium concentration.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to induce directed migration of cells, a key function of FPR activation.

Workflow:

Detailed Methodology:

-

Chamber Preparation: Place a porous membrane (typically 3-8 µm pore size for neutrophils) in a Boyden chamber.

-

Chemoattractant: Add this compound at various concentrations to the lower chamber of the Boyden apparatus.

-

Cell Seeding: Suspend isolated neutrophils in a serum-free medium and place them in the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.

-

Cell Fixation and Staining: After incubation, remove the non-migrated cells from the top of the membrane. Fix the migrated cells on the underside of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Western Blot for ERK1/2 and Akt Phosphorylation

This method is used to detect the activation of the MAPK/ERK and PI3K/Akt signaling pathways by measuring the phosphorylation of ERK1/2 and Akt.

Workflow:

Detailed Methodology:

-

Cell Stimulation: Treat cultured cells (e.g., neutrophils or FPR2-expressing cell lines) with this compound for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and Akt (p-Akt).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt to normalize for protein loading.

Conclusion

The interaction of this compound with FPR2 represents a critical axis in the active resolution of inflammation. This guide has provided a detailed overview of the quantitative data available, the intricate signaling pathways initiated by this interaction, and the detailed experimental protocols required to study these phenomena. For researchers and drug development professionals, a thorough understanding of these molecular mechanisms is paramount for the design of novel therapeutics that can harness the pro-resolving properties of the this compound/FPR2 system to treat a wide range of inflammatory diseases. Further research to elucidate the precise binding kinetics and to expand the quantitative characterization of this compound's functional effects will undoubtedly pave the way for more targeted and effective anti-inflammatory strategies.

References

- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of the Ac2-12 Annexin A1 Mimetic Peptide

Introduction

Annexin A1 (AnxA1) is a 37 kDa protein that plays a crucial role as an endogenous mediator of the anti-inflammatory actions of glucocorticoids.[1][2] It is instrumental in regulating the inflammatory cascade and promoting its resolution. The biological activities of AnxA1 are largely attributed to its N-terminal domain. From this domain, several mimetic peptides have been synthesized, including this compound, which encapsulates the core anti-inflammatory properties of the parent protein. This peptide, with the sequence AMVSEFLKQAW (N-terminal Acetylated Alanine), has been identified as a potent agent that inhibits leukocyte extravasation and modulates inflammatory responses. This guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used to elucidate its functions.

Core Mechanism of Action

The primary mechanism through which this compound exerts its biological effects is by interacting with the Formyl Peptide Receptor (FPR) family , which are G protein-coupled receptors.[3][4] While the broader AnxA1 N-terminal peptide Ac2-26 can interact with both FPR1 and FPR2, this compound's actions are often associated with FPR2 (also known as FPR2/ALX).[4][5][6] This interaction initiates a cascade of intracellular signaling events that ultimately dampen inflammatory processes.

Key signaling events include:

-

G-Protein Coupling: Upon binding to FPRs, this compound triggers the activation of associated inhibitory G-proteins (Gi).[6]

-

Modulation of Intracellular Calcium: In specific cell types, such as conjunctival goblet cells, this compound can inhibit the rise in intracellular calcium concentration ([Ca²⁺]i) that is typically induced by pro-inflammatory mediators like histamine (B1213489).[1][7]

-

Kinase-Mediated Regulation: The signaling pathway involves the activation of specific kinases. For instance, in counter-regulating the histamine H1 receptor, this compound utilizes the β-adrenergic receptor kinase (βARK) pathway.[1][7] This is a more specific pathway compared to the full-length AnxA1 or the longer Ac2-26 peptide, which can also involve p42/p44 MAPK/ERK1/2 and protein kinase C (PKC) pathways.[1][7]

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified in various experimental models. The following table summarizes key quantitative data.

| Biological Activity | Experimental Model | This compound Concentration | Observed Effect | Reference |

| Inhibition of Histamine-Stimulated Calcium Increase | Cultured Rat Conjunctival Goblet Cells | 10⁻⁹ M (1 nM) | Inhibited the increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) stimulated by histamine. | [1][7] |

| Anti-migratory Action | Murine Postcapillary Venules | Not specified | Inhibits leukocyte extravasation, reduces neutrophil adhesion and emigration, and promotes the detachment of adherent neutrophils. | [8] |

Detailed Experimental Protocols

Culturing of Conjunctival Goblet Cells

This protocol is based on methodologies used to study the effects of this compound on ocular inflammation.[2][7]

-

Source: Goblet cells are cultured from dissected pieces of bulbar and forniceal conjunctiva from male 8-week-old rats.[7]

-

Culture Medium: The tissue is grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).

-

Incubation: Cultures are maintained in a humidified atmosphere of 5% CO₂ at 37°C.

-

Cell Characterization: Goblet cells are identified and characterized by their morphology and the presence of mucin-filled granules, often confirmed with periodic acid-Schiff (PAS) staining.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol details the use of fluorescent indicators to measure changes in intracellular calcium levels.[2][7]

-

Cell Preparation: Cultured goblet cells are seeded onto glass coverslips and allowed to adhere.

-

Dye Loading: The cells are loaded with a fluorescent Ca²⁺ indicator, typically Fura-2 acetoxymethyl ester (Fura-2/AM), at a concentration of 2-5 µM in a balanced salt solution for 30-60 minutes at room temperature.

-

Measurement: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. The cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence intensities (at ~510 nm) is recorded. This ratio is proportional to the intracellular calcium concentration.

-

Experimental Procedure: A baseline fluorescence ratio is established. The cells are then exposed to the agonist (e.g., histamine) in the presence or absence of this compound (pre-incubated for a set period). Changes in the fluorescence ratio over time are recorded to determine the effect of the peptide on the calcium response.

In Vivo Murine Model of Leukocyte Extravasation

This protocol is used to assess the anti-migratory properties of this compound.[8]

-

Animal Model: Male mice are used. The mesenteric microcirculation is exteriorized for intravital microscopy.

-

Inflammatory Challenge: An inflammatory stimulus (e.g., lipopolysaccharide - LPS) is administered locally or systemically to induce leukocyte adhesion to the postcapillary venules.

-

Peptide Administration: this compound is administered intravenously.

-

Observation: The number of adherent and emigrated leukocytes in a defined section of a postcapillary venule is quantified over time using a microscope and recording system. The ability of this compound to reduce adhesion and promote the detachment of already adherent neutrophils is measured.

Visualizations: Signaling Pathways and Workflows

This compound Signaling in Conjunctival Goblet Cells

References

- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, this compound, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasp-pain.org [iasp-pain.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. This compound peptide [novoprolabs.com]

The Role of Ac2-12 in Neutrophil Migration and Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response, but its dysregulation can lead to significant tissue damage. The annexin (B1180172) A1 (AnxA1) protein and its N-terminal mimetic peptides are key players in the resolution of inflammation, actively limiting neutrophil trafficking. This technical guide focuses on the role of the AnxA1-derived peptide Ac2-12 and its better-studied counterpart, Ac2-26, in modulating neutrophil migration and adhesion. We detail the underlying signaling pathways, present quantitative data from relevant studies, provide comprehensive experimental protocols for assessing neutrophil function, and visualize key processes using signaling and workflow diagrams. This document serves as a resource for researchers investigating novel anti-inflammatory and pro-resolving therapeutics targeting the AnxA1 pathway.

Introduction to this compound and Neutrophil Function

Annexin A1 (AnxA1) is a 37-kDa protein that mediates many of the anti-inflammatory effects of glucocorticoids.[1][2] Its functions are largely attributed to its N-terminal domain, from which smaller, biologically active peptides can be derived.[3] this compound (acetyl-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe) is one such peptide. While much of the research has focused on the longer, overlapping peptide Ac2-26, both are known to mimic the anti-inflammatory properties of the parent protein.[2][4]

Neutrophil migration is a multi-step process involving initial capture, rolling, firm adhesion to the vascular endothelium, and subsequent transmigration into inflamed tissue.[5] This cascade is orchestrated by a series of interactions between adhesion molecules on the neutrophil (e.g., L-selectin, β2-integrins like Mac-1/CD11b/CD18) and their ligands on endothelial cells (e.g., E-selectin, ICAM-1).[5][6] this compound and related peptides exert their effects by interacting with Formyl Peptide Receptors (FPRs), modulating the expression and activation of these key adhesion molecules and thereby inhibiting excessive neutrophil accumulation.[4]

Mechanism of Action: The FPR Signaling Pathway

This compound and Ac2-26 mediate their effects primarily through the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[7][8] This G-protein coupled receptor (GPCR) is highly expressed on myeloid cells, including neutrophils.[7] While the full-length AnxA1 protein binds specifically to FPR2/ALX, the shorter peptide Ac2-26 has been shown to interact with both FPR1 and FPR2/ALX.[9][10]

Binding of these peptides to FPR2/ALX on neutrophils initiates an intracellular signaling cascade that ultimately dampens the pro-inflammatory response. This pathway is believed to involve inhibitory G-proteins (Gi), leading to reduced activity of downstream effectors that promote adhesion and migration. One of the key pathways implicated is the Extracellular signal-Regulated Kinase (ERK) mitogen-activated protein kinase (MAPK) pathway.[9] Activation of the AnxA1/FPR2/ALX axis leads to the inhibition of signaling cascades that are normally triggered by pro-inflammatory stimuli, resulting in reduced neutrophil activation.[4][9]

Diagram: this compound/Ac2-26 Signaling in Neutrophils

Caption: this compound/Ac2-26 binds FPR2/ALX, leading to inhibition of pro-migratory signaling.

Quantitative Data on Neutrophil Migration and Adhesion

Direct quantitative data for this compound's effect on neutrophil migration and adhesion is limited in publicly available literature. However, extensive studies on the closely related and more widely used peptide, Ac2-26, provide valuable insights. These studies consistently demonstrate a potent inhibitory effect on neutrophil trafficking.

Table 1: Effect of Ac2-26 on Neutrophil Migration (Chemotaxis) Data presented below is for the related peptide Ac2-26, which shares an overlapping sequence and mechanism of action with this compound.

| Chemoattractant | Ac2-26 Concentration | Assay Type | Species | Observed Effect | Citation |

| IL-1β | Not specified | In vivo air pouch | Mouse | 30-50% inhibition of Gr1+ cell recruitment | [8] |

| Not applicable | 1–30 µM | In vitro Boyden Chamber | Human | Elicited a potent chemokinetic (random migration) response | [9][10] |

| Bothrops moojeni venom | 50 µg/kg | In vivo peritonitis | Rat | Significantly inhibited neutrophil migration to the peritoneal cavity | [11] |

Table 2: Effect of Ac2-26 on Neutrophil Adhesion Data presented below is for the related peptide Ac2-26, which shares an overlapping sequence and mechanism of action with this compound.

| Stimulus | Ac2-26 Effect | Key Adhesion Molecules | Model System | Citation |

| Ischemia-Reperfusion | Reduces neutrophil adhesion | Not specified | In vivo mouse model | [4] |

| Inflammatory | Induces shedding of L-selectin | L-selectin (CD62L) | In vivo rat model | [11] |

| Ischemia-Reperfusion | Reduces neutrophil-platelet aggregation | Not specified | In vivo mouse model | [7] |

Note on Adhesion Molecules:

-

L-selectin (CD62L): Mediates the initial tethering and rolling of neutrophils on the endothelium. Its shedding from the neutrophil surface is a marker of cell activation and can paradoxically reduce rolling velocity, leading to firmer adhesion.[12][13][14] AnxA1 and its peptides can induce L-selectin shedding, which is part of the complex process of modulating adhesion.[11]

-

β2-Integrins (CD11b/CD18 or Mac-1): These molecules are crucial for firm adhesion.[15][16] Upon neutrophil activation, their expression on the cell surface increases, and they undergo a conformational change to a high-affinity state, allowing them to bind tightly to ICAMs on endothelial cells.[5][15] The AnxA1 pathway ultimately leads to reduced activation and functional expression of these integrins.

Experimental Protocols

Neutrophil Isolation from Human Blood

This protocol describes a standard method for isolating neutrophils from whole blood for use in migration and adhesion assays.

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant such as EDTA or heparin.[6][17]

-

Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep or Ficoll-Paque followed by a Percoll gradient).[17][18]

-

Centrifugation: Centrifuge at 800-1100 x g for 20-30 minutes at room temperature with the brake off. This separates the blood into distinct layers.[17]

-

Harvesting: Aspirate and discard the upper layers. Carefully collect the neutrophil-rich layer.

-

Red Blood Cell Lysis: Resuspend the collected cells in a hypotonic lysis buffer for a short period (e.g., 30-60 seconds) to lyse remaining red blood cells, then restore isotonicity with a hypertonic saline solution.

-

Washing: Wash the neutrophil pellet with a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺) and centrifuge at 400 x g for 10 minutes.[17]

-

Cell Counting and Viability: Resuspend the final pellet in the desired assay medium (e.g., RPMI with 0.5% BSA). Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion. Purity (>95%) and viability (>98%) are recommended.[17]

Diagram: Neutrophil Isolation Workflow

Caption: Workflow for isolating neutrophils from whole blood for functional assays.

In Vitro Neutrophil Migration (Chemotaxis) Assay

This protocol outlines the Boyden chamber (or Transwell®) assay, a widely used method to quantify chemotaxis.[19]

-

Assay Setup: Place Transwell® inserts (typically with 3-5 µm pores) into the wells of a multi-well plate.

-

Chemoattractant Preparation: Add the assay medium containing the chemoattractant (e.g., fMLP, IL-8) and/or the test compound (e.g., this compound) to the lower chamber.[19] Use medium alone as a negative control.

-

Cell Seeding: Resuspend the isolated neutrophils in serum-free assay medium (e.g., RPMI + 0.1% BSA) at a concentration of approximately 2-4 x 10⁶ cells/mL.[9][19] Add the cell suspension to the upper chamber of the Transwell® insert.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.[9][19]

-

Quantification: After incubation, remove the insert. Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

-

Cell Counting: Directly counting the cells using a hemocytometer or an automated cell counter.

-

Fluorescence/Luminescence: Pre-labeling cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence in the bottom well, or by measuring ATP content of migrated cells using a luminescent assay (e.g., CellTiter-Glo®).[19]

-

Enzyme Activity: Measuring the activity of neutrophil-specific enzymes like myeloperoxidase (MPO).

-

In Vitro Neutrophil Adhesion Assay

This protocol describes a static adhesion assay to measure neutrophil binding to an endothelial cell monolayer.[20][21]

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line to confluence in a multi-well plate (e.g., 48-well or 96-well).[6][20]

-

Endothelial Activation: Activate the endothelial monolayer by treating with an inflammatory stimulus like TNF-α or LPS for 4-6 hours to induce the expression of adhesion molecules like ICAM-1.[20] Wash gently to remove the stimulus.

-

Neutrophil Labeling: Label freshly isolated neutrophils with a fluorescent dye such as Calcein-AM (e.g., at 3 µM for 30 minutes at 37°C).[21]

-

Co-incubation: Resuspend the labeled neutrophils in assay medium. If testing an inhibitor like this compound, pre-incubate the neutrophils with the peptide. Add the neutrophil suspension to the wells containing the activated endothelial monolayer.

-

Incubation: Incubate for 20-30 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the wells 2-3 times with pre-warmed buffer to remove non-adherent neutrophils. This step is critical and must be done carefully to avoid dislodging adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent neutrophils.[20]

Conclusion and Future Directions

The AnxA1 peptide this compound and its analogs represent a promising class of endogenous molecules that actively resolve inflammation by inhibiting key steps in the neutrophil recruitment cascade. By engaging the FPR2/ALX receptor, these peptides trigger signaling pathways that reduce neutrophil adhesion to the endothelium and subsequent migration into tissues. While more specific quantitative and mechanistic data for this compound are needed, the extensive research on Ac2-26 provides a strong foundation for its therapeutic potential.

For drug development professionals, targeting the AnxA1/FPR2/ALX pathway offers a pro-resolving, rather than simply anti-inflammatory, approach to treating inflammatory diseases. Future research should focus on elucidating the precise downstream signaling events specific to this compound in neutrophils, determining its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in preclinical models of inflammatory disease. The protocols and data presented in this guide provide a framework for the continued investigation of this important pro-resolving pathway.

References

- 1. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, this compound, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cardioprotective Actions of the Annexin-A1 N-Terminal Peptide, Ac2-26, Against Myocardial Infarction [frontiersin.org]

- 5. Novel Role for the AnxA1-Fpr2/ALX Signaling Axis as a Key Regulator of Platelet Function to Promote Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human neutrophil flow chamber adhesion assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fpr2/ALX Regulates Neutrophil-Platelet Aggregation and Attenuates Cerebral Inflammation: Impact for Therapy in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Ac2-26 Mimetic Peptide of Annexin A1 Inhibits Local and Systemic Inflammatory Processes Induced by Bothrops moojeni Venom and the Lys-49 Phospholipase A2 in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of neutrophil L-selectin shedding: a potential anti-inflammatory effect of aprotinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neutrophil rolling altered by inhibition of L-selectin shedding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Expression of CD11b and CD18 on polymorphonuclear neutrophils stimulated with interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of CD11b/CD18 expression in human neutrophils by phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of Adhesion and Substrate Elasticity on Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. criver.com [criver.com]

- 20. Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Resolving Power of Ac2-12: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac2-12, a peptide fragment derived from the N-terminus of Annexin A1 (AnxA1), is emerging as a potent modulator of the inflammatory response. As a biomimetic of the parent protein, this compound engages with the formyl peptide receptor 2 (FPR2/ALX), initiating a cascade of pro-resolving signals that actively dampen inflammation and promote a return to tissue homeostasis. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies targeting inflammatory and autoimmune diseases.

Introduction

Inflammation is a critical physiological process for host defense and tissue repair. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by a class of specialized pro-resolving mediators (SPMs). Annexin A1 (AnxA1) is a key endogenous glucocorticoid-regulated protein that plays a pivotal role in the resolution phase of inflammation. The anti-inflammatory and pro-resolving actions of AnxA1 are largely mediated by its N-terminal region. This compound is a 12-amino acid peptide fragment of this N-terminal domain that effectively mimics the biological functions of the full-length protein.[1][2][3] Its smaller size offers potential advantages in terms of stability and immunogenicity, making it an attractive candidate for therapeutic development.[4]

Mechanism of Action: Engagement of the FPR2/ALX Receptor

The primary mechanism through which this compound exerts its anti-inflammatory effects is by binding to and activating the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][5] FPR2/ALX is a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils, monocytes, and macrophages.[6][7] Upon ligand binding, FPR2/ALX initiates intracellular signaling cascades that lead to the inhibition of pro-inflammatory pathways and the promotion of pro-resolving functions.[8]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound and its parent peptide, Ac2-26, have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects of this compound and Related Peptides

| Experimental Model | Peptide & Concentration | Measured Outcome | Result | Reference |

| Cultured Rat Conjunctival Goblet Cells | This compound (10⁻⁹ M) | Inhibition of histamine-stimulated intracellular Ca²⁺ increase | Significant blockade of histamine (B1213489) response (peak [Ca²⁺]i of 62.3 ± 12.7 nM vs. 220.1 ± 41.8 nM with histamine alone) | [1] |

| Cultured Rat Conjunctival Goblet Cells | This compound (10⁻⁹ M) | Increase in intracellular Ca²⁺ ([Ca²⁺]i) | Peak [Ca²⁺]i of 181.7 ± 39.8 nM | [1] |

| Human Skin Fibroblasts (WS1) | Ac2-26 (1 µM) | Increase in cell migration speed | Significant increase in migration compared to control | [9] |

| Human Skin Fibroblasts (WS1) | Ac2-26 (1 µM) | p-ERK expression | Increased expression after 20 minutes of incubation | [9] |

| LPS-Induced Astrocytes | Ac2-26 (3.3 µM) | Production of pro-inflammatory mediators (TNF-α, IL-1β, MCP-1, MIP-1α) | Significant reduction in the production of all mediators | [10] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound and Related Peptides

| Experimental Model | Peptide & Dosage | Measured Outcome | Result | Reference |

| Carrageenan-Induced Peritonitis in Mice | Ac9-12 (100 µ g/animal ) | Reduction in leukocyte influx to the peritoneal cavity | Significant reduction in total leukocytes, particularly neutrophils and monocytes | [6] |

| Carrageenan-Induced Peritonitis in Mice | Ac9-12 (100 µ g/animal ) | Reduction in IL-1β release | Significant reduction in IL-1β levels | [6] |

| Endotoxin-Induced Uveitis in Rats | Ac2-26 (single s.c. injection) | Reduction in leukocyte infiltration | Significant anti-inflammatory action on leukocyte infiltration | [11] |

| Allergic Airway Inflammation in Mice | Ac2-26 | Reduction in Th2-type cytokine IL-4 and chemokine CCL2/MCP-1 | Significant decrease in the lung tissue | [12] |

| CFA-Induced Inflammatory Pain in Rats | Ac2-26 | Amelioration of pain hypersensitivity | Significant analgesic effect | [10] |

Signaling Pathways Modulated by this compound

This compound's interaction with the FPR2/ALX receptor triggers specific intracellular signaling pathways that mediate its anti-inflammatory and pro-resolving actions. A key pathway involves the modulation of mitogen-activated protein kinases (MAPKs).

MAPK Signaling Pathway

Studies have shown that this compound and its related peptides can influence the phosphorylation of MAPK family members, including ERK1/2, p38, and JNK.[10][13] In LPS-stimulated astrocytes, Ac2-26 was found to significantly suppress the phosphorylation of p38 and JNK, but not ERK or NF-κB.[10] In human neutrophils, the chemokinetic effect of Ac2-26 was shown to be primarily mediated by the ERK pathway.[13] In cultured rat conjunctival goblet cells, this compound counter-regulated the histamine H1 receptor solely through the β-adrenergic receptor kinase (βARK) pathway, whereas the longer peptide Ac2-26 utilized ERK1/2, βARK, and PKC.[1] This highlights a degree of ligand-specific signaling through the same receptor.

NF-κB Signaling Pathway

The role of this compound and its mimetics in modulating the NF-κB pathway is less clear and appears to be cell-type and context-dependent. In a study on LPS-induced astrocytes, Ac2-26 did not affect the phosphorylation of NF-κB.[10] Similarly, in a model of endotoxin-induced uveitis, the protective effects of AnxA1 and Ac2-26 were found to occur independently of the NF-κB signaling pathway.[11] This suggests that in certain inflammatory settings, the anti-inflammatory actions of this compound are not reliant on the inhibition of this canonical pro-inflammatory transcription factor.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the anti-inflammatory properties of this compound and related peptides.

In Vitro Intracellular Calcium Measurement

This protocol is used to determine if this compound can modulate intracellular calcium levels, a key second messenger in many cellular activation pathways.

-

Cell Culture: Cultured rat conjunctival goblet cells are grown to confluence.

-

Fluorescent Dye Loading: Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).

-

Peptide Incubation: Cells are incubated with this compound at a specific concentration (e.g., 10⁻⁹ M) for a defined period (e.g., 30 minutes).

-

Stimulation: A pro-inflammatory stimulus, such as histamine (e.g., 10⁻⁵ M), is added to the cells.

-

Data Acquisition: Changes in intracellular Ca²⁺ concentration are measured over time using a fluorescence spectrophotometer or imaging system.

-

Analysis: The peak increase in intracellular Ca²⁺ is calculated and compared between different treatment groups (control, histamine alone, this compound + histamine).

In Vivo Carrageenan-Induced Peritonitis Model

This is a classic model of acute inflammation used to assess the in vivo anti-inflammatory effects of a compound.

-

Animal Model: Male C57BL/6 mice are used.

-

Peptide Administration: Mice receive an intraperitoneal (i.p.) injection of this compound or a related peptide (e.g., 100 µ g/animal ) or a vehicle control.

-

Induction of Peritonitis: A short time after peptide administration (e.g., 15 minutes), peritonitis is induced by an i.p. injection of a carrageenan solution (e.g., 1 mL of 0.3% solution).

-

Sample Collection: After a set period (e.g., 3 hours), animals are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal lavage fluid.

-

Analysis:

-

Leukocyte Influx: The total number of leukocytes and the differential counts of neutrophils and monocytes in the peritoneal lavage are determined using a hemocytometer and cytological staining.

-

Cytokine Levels: The concentration of pro-inflammatory cytokines (e.g., IL-1β) in the cell-free supernatant of the peritoneal lavage is measured by ELISA.

-

Conclusion and Future Directions

The this compound peptide represents a promising therapeutic agent with potent anti-inflammatory and pro-resolving properties. Its ability to selectively target the FPR2/ALX receptor and modulate downstream signaling pathways, leading to a reduction in leukocyte infiltration and pro-inflammatory mediator production, underscores its potential for the treatment of a wide range of inflammatory conditions.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the in vivo stability and bioavailability of this compound.[4]

-

Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in human inflammatory diseases.

-

Receptor-Ligand Interactions: Further elucidating the specific interactions between this compound and the FPR2/ALX receptor to inform the design of even more potent and selective agonists.

The continued exploration of this compound and other AnxA1-derived peptides will undoubtedly pave the way for novel and effective therapies that harness the body's own resolution pathways to combat inflammation.

References

- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, this compound, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, this compound, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Annexin A1 N-Terminal Derived Peptide Ac2-26 Stimulates Fibroblast Migration in High Glucose Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin-1 Mimetic Peptide Ac2-26 Suppresses Inflammatory Mediators in LPS-Induced Astrocytes and Ameliorates Pain Hypersensitivity in a Rat Model of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils [frontiersin.org]

In-depth Technical Guide: The Ac2-12 Signaling Pathway in Immune Cells

Notice: Comprehensive searches of publicly available scientific literature and databases did not yield any information on a signaling pathway designated "Ac2-12" in immune cells or any other biological context. This term may be a novel discovery not yet in the public domain, an internal proprietary designation, or a potential typographical error.

To demonstrate the requested format and depth of analysis, this guide will instead focus on a well-characterized and critically important immune signaling pathway: the Toll-Like Receptor 4 (TLR4) signaling pathway , which is fundamental to the innate immune response to bacterial pathogens. All formatting, data presentation, and visualization requirements specified in the prompt will be applied to the TLR4 pathway as a representative example.

The Toll-Like Receptor 4 (TLR4) Signaling Pathway

Toll-Like Receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system. It is primarily known for its ability to recognize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, leading to the activation of inflammatory responses.

Core Signaling Cascade

The activation of TLR4 by LPS initiates a complex signaling cascade that can be broadly divided into two downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly induces the production of pro-inflammatory cytokines. Upon LPS binding, TLR4 recruits the adaptor protein MyD88, which in turn recruits IRAK family kinases. This leads to the activation of TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the MAPK cascade, which together drive the expression of genes encoding cytokines like TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway is initiated from the endosome following the internalization of the TLR4-LPS complex. It is mediated by the adaptor protein TRIF. The TRIF-dependent pathway leads to the activation of the transcription factor IRF3, which is essential for the production of type I interferons (IFN-α/β). This pathway also contributes to the late-phase activation of NF-κB.

Visualization of the TLR4 Signaling Pathway

Caption: Overview of the MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Quantitative Data in TLR4 Signaling

The following table summarizes key quantitative parameters associated with the TLR4 signaling pathway. This data is compiled from various studies and can vary based on cell type and experimental conditions.

| Parameter | Molecule(s) | Typical Value/Range | Cell Type/Context |

| Ligand Binding Affinity (Kd) | LPS to TLR4/MD-2 | 10 - 100 nM | Murine Macrophages |

| Receptor Density | TLR4 | 1,000 - 10,000 molecules/cell | Human Monocytes |

| Activation Threshold | LPS Concentration | 0.1 - 1 ng/mL | In vitro cell culture |

| NF-κB Activation Time | Nuclear Translocation | 15 - 30 minutes post-LPS | RAW 264.7 Macrophages |

| IRF3 Phosphorylation Time | Phospho-IRF3 | 30 - 60 minutes post-LPS | Bone Marrow-Derived Macrophages |

| Cytokine Secretion Peak | TNF-α | 2 - 4 hours post-LPS | Primary Human Macrophages |

| IFN-β Secretion Peak | IFN-β | 4 - 8 hours post-LPS | Murine Dendritic Cells |

Key Experimental Protocols

Detailed methodologies are crucial for studying the TLR4 pathway. Below are protocols for fundamental experiments.

Immunoprecipitation (IP) to Detect Protein-Protein Interactions

This protocol is used to verify interactions between TLR4 pathway components (e.g., TLR4 and MyD88).

Methodology:

-

Cell Lysis: Lyse LPS-stimulated (and unstimulated control) immune cells (e.g., RAW 264.7 macrophages) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-TLR4 antibody) overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-MyD88 antibody).

Experimental Workflow: Immunoprecipitation

Caption: Workflow for co-immunoprecipitation to validate protein interactions.

Luciferase Reporter Assay for Transcription Factor Activity

This assay quantifies the activity of transcription factors like NF-κB or IRF3.

Methodology:

-

Transfection: Transfect host cells (e.g., HEK293T) with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., 5x NF-κB binding sites).

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

-

-

Co-transfection (Optional): Co-transfect with plasmids expressing components of the TLR4 pathway (e.g., TLR4, MD-2, CD14) if the host cells do not endogenously express them.

-

Stimulation: After 24-48 hours, stimulate the transfected cells with LPS for a defined period (e.g., 6 hours).

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase assay system to sequentially measure firefly and Renilla luciferase activity in the lysate with a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity of stimulated cells to that of unstimulated controls to determine the fold-induction.

Logical Relationship: Luciferase Assay Principle

Caption: Logical flow of a transcription factor reporter assay.

A Technical Guide to the Structural and Functional Characteristics of the Ac2-12 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-12 is a synthetic peptide that represents the N-terminal fragment (residues 2-12) of the endogenous anti-inflammatory protein, Annexin A1 (AnxA1).[1][2] As a mimetic of its parent protein, this compound exhibits potent anti-inflammatory and pro-resolving properties, primarily by inhibiting the extravasation and promoting the detachment of neutrophils from the vascular endothelium during an inflammatory response.[1] Its mechanism of action is centered on its interaction with formyl peptide receptors (FPRs), making it a subject of significant interest in the development of novel therapeutics for inflammatory diseases.[3][4] This document provides a detailed overview of the structural characteristics, biophysical properties, mechanism of action, and key experimental methodologies used to characterize the this compound peptide.

Core Structural and Physicochemical Properties

The fundamental characteristics of the this compound peptide are defined by its primary amino acid sequence and post-translational modifications, which dictate its overall structure and function.

Primary Structure and Modifications

This compound is an 11-amino acid peptide.[1] Its sequence is derived from the N-terminus of Annexin A1. A critical feature is the acetylation of the N-terminal alanine (B10760859) residue, which is crucial for its biological activity.[1]

-

Sequence (Three-Letter Code): Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp[2]

-

Sequence (One-Letter Code): Ac-AMVSEFLKQAW

Physicochemical Data

The physicochemical properties of this compound have been determined, providing essential data for its synthesis, purification, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆₃H₉₄N₁₄O₁₇S | [1][2] |

| Molecular Weight | ~1351.57 g/mol | [1][2] |

| Purity (via HPLC) | > 95% | [1][2] |

| Form | Lyophilized Powder | [2] |

Note: Synthetic peptides like this compound are often purified using High-Performance Liquid Chromatography (HPLC) and are supplied as a trifluoroacetic acid (TFA) salt.[1] The presence of TFA can affect the net weight and solubility of the peptide.[1]

Secondary and Tertiary Structure

While detailed crystallographic or NMR structures of this compound are not extensively published, insights can be drawn from studies of similar peptides. Short peptides are often flexible in aqueous solutions, adopting a disordered conformation.[5] However, upon interaction with biological targets, such as cell membranes or receptors, they can fold into more defined secondary structures, like α-helices.[5] The amphipathic nature of such induced structures is often critical for the biological activity of membrane-active peptides.[6] Given that this compound interacts with a G protein-coupled receptor embedded in the cell membrane, it is plausible that it adopts a specific conformation upon binding.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by mimicking the action of Annexin A1, primarily through the activation of Formyl Peptide Receptors (FPRs).[4]

Interaction with Formyl Peptide Receptors (FPRs)

This compound is an agonist for the FPR family, a group of G protein-coupled receptors (GPCRs) that are key modulators of host defense and inflammation.[4][7] Specifically, the anti-inflammatory and pro-resolving actions of this compound are mediated through its interaction with Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[4][8] This interaction initiates a signaling cascade that counter-regulates inflammatory processes.

Downstream Signaling

Upon binding to FPR2/ALX, this compound triggers intracellular signaling pathways that ultimately lead to a reduction in neutrophil recruitment and activation. In studies on conjunctival goblet cells, this compound was found to counter-regulate the histamine (B1213489) H1 receptor through the β-adrenergic receptor kinase (βARK) pathway.[3][9] This is a more specific pathway compared to the broader regulation by the parent peptide Ac2-26, which also involves MAPK/ERK1/2 and protein kinase C (PKC) pathways.[3][9] The activation of these pro-resolving pathways inhibits the downstream inflammatory signaling that promotes neutrophil adhesion to the endothelium, effectively reducing inflammation.

Key Experimental Protocols

The characterization of this compound relies on a combination of peptide chemistry, biophysical methods, and in vitro/in vivo functional assays.

Peptide Synthesis and Purification

-

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-